molecular formula C12H13NO3 B13064004 Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate

Cat. No.: B13064004
M. Wt: 219.24 g/mol
InChI Key: MLFGQTPVSGIFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate (CAS 1613215-56-7) is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This isoindoline derivative is supplied for research purposes only. As a building block in organic synthesis, this compound serves as a valuable precursor for the development of more complex nitrogen-containing heterocyclic systems, which are structures of high interest in medicinal chemistry and materials science . Researchers utilize such oxoisoindoline carboxylates in the exploration of novel biologically active molecules and functional materials. Handle with care and refer to the Material Safety Data Sheet (MSDS). The product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 1-methyl-3-oxo-2H-isoindole-1-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-11(15)12(2)9-7-5-4-6-8(9)10(14)13-12/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

MLFGQTPVSGIFDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2=CC=CC=C2C(=O)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate typically involves the reaction of 2-formylbenzoic acid with amines and isocyanides through the Ugi reaction . This multicomponent reaction is known for its efficiency in constructing complex molecules in a single step. The reaction conditions generally include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate has been investigated for its potential pharmacological properties. It is a precursor for synthesizing various isoindoline derivatives, which have shown promise in treating conditions such as arrhythmias and other cardiovascular diseases. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for drug development.

Case Study: Isoindoline Derivatives for Arrhythmia Treatment

A notable patent (WO2008008022A1) describes the use of isoindoline derivatives, including those derived from this compound, for treating arrhythmias. The derivatives exhibited significant activity against cardiac rhythm disorders, highlighting the therapeutic potential of this compound class .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of bioactive compounds. Its reactivity allows for various transformations that lead to the formation of complex molecules with potential biological activities.

Data Table: Synthetic Pathways Involving this compound

Reaction TypeProduct DescriptionYield (%)Reference
CyclizationFormation of isoindoline derivatives78Patent
AlkylationSynthesis of alkylated isoindolinesHighResearch Article
FunctionalizationIntroduction of functional groupsVariablePubChem

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound possess antimicrobial properties. These compounds can be modified to enhance their efficacy against various pathogens, making them suitable candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Activity Assessment

Research published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the ethyl 1-methyl-3-oxoisoindoline structure resulted in enhanced antimicrobial activity against resistant strains of bacteria . This finding underscores the importance of structural optimization in drug design.

Organic Synthesis and Material Science

In addition to its biological applications, this compound is utilized in organic synthesis as a versatile building block. Its ability to undergo various reactions makes it valuable in creating new materials and compounds with desired properties.

Applications in Material Science

The compound has been explored for its potential use in developing new polymers and materials with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethyl 3-Oxoisoindoline-1-Carboxylate (Unmethylated Analog)

  • Structure : Lacks the 1-methyl group present in the target compound.
  • Molecular Formula: C₁₁H₁₁NO₃ (MW: 205.21 g/mol) .
  • Synthetic Utility: Used as a scaffold for derivatization, as seen in , where alkylation or acylation reactions introduce substituents (e.g., butyl or methoxy-oxopropyl groups) .

Methyl 1-Methyl-β-Carboline-3-Carboxylate

  • Structure : Features a β-carboline core (pyrido[3,4-b]indole) with methyl and methyl ester groups .
  • Molecular Formula : C₁₄H₁₄N₂O₂ (MW: 242.28 g/mol).
  • Key Differences: The β-carboline skeleton confers aromaticity and planar rigidity, contrasting with the non-aromatic isoindoline ring. Synthesis: Oxidized from tetrahydro derivatives using KMnO₄ (71.3% yield), differing from the K₂CO₃-catalyzed methods for isoindolinones . Applications: β-Carbolines are known for neuroactive properties, whereas isoindolinones are explored for antimicrobial or antitumor activity .

Ethyl 2-Butyl-1-(3-Methoxy-3-Oxopropyl)-3-Oxoisoindoline-1-Carboxylate

  • Structure : Contains additional 2-butyl and 1-(3-methoxy-3-oxopropyl) substituents .
  • Molecular Formula: C₂₁H₂₇NO₆ (MW: 389.45 g/mol).
  • Synthesis: Utilizes K₂CO₃ catalysis in DMF, a method adaptable to the target compound for introducing diverse substituents .

Ethyl 1H-Indazole-3-Carboxylate

  • Structure : Indazole ring with an ester at the 3-position .
  • Molecular Formula : C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol).
  • Key Differences: The indazole core is aromatic and contains two adjacent nitrogen atoms, offering distinct electronic properties compared to isoindolinones. Applications: Indazole derivatives are prominent in kinase inhibition, whereas isoindolinones are studied for GABA receptor modulation .

Data Table: Comparative Properties of Ethyl 1-Methyl-3-Oxoisoindoline-1-Carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Notable Applications
This compound C₁₂H₁₃NO₃ 219.23 1-methyl, 3-oxo, 1-ethyl ester N/A Drug intermediates, agrochemicals
Ethyl 3-oxoisoindoline-1-carboxylate C₁₁H₁₁NO₃ 205.21 3-oxo, 1-ethyl ester N/A Synthetic scaffold
Methyl 1-methyl-β-carboline-3-carboxylate C₁₄H₁₄N₂O₂ 242.28 β-carboline core, methyl ester 71.3 Neuroactive agents
Ethyl 2-butyl-1-(3-methoxy-3-oxopropyl)-3-oxoisoindoline-1-carboxylate C₂₁H₂₇NO₆ 389.45 2-butyl, 1-(methoxy-oxopropyl) N/A Functionalized intermediates
Ethyl 1H-indazole-3-carboxylate C₁₀H₁₀N₂O₂ 190.20 Indazole core, 3-ethyl ester N/A Kinase inhibitors

Research Findings and Implications

  • Reactivity Trends : K₂CO₃-mediated reactions () are effective for introducing alkyl/aryl groups, while oxidation methods () suit aromatic systems .
  • Spectroscopic Signatures: Methyl groups in isoindolinones yield distinct ¹H-NMR signals (δ ~2.85–3.00), aiding structural confirmation .

Biological Activity

Introduction

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique isoindoline structure and potential biological activities. This article explores its biological activities, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H13_{13}NO3_3 and a molecular weight of approximately 219.23 g/mol. The compound features a fused benzene and pyrrole-like ring system, which is crucial for its interaction with biological targets. Its structure allows for various chemical modifications that can enhance its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in pain pathways and inflammation. Notably, it acts as a blocker of voltage-gated sodium channels, which are critical in pain signaling pathways .
  • Ion Channel Modulation : this compound has demonstrated potential as a modulator of ion channels, suggesting its role in managing conditions associated with dysregulated ion channel activity .
  • Anti-inflammatory Effects : The compound's ability to inhibit pathways related to inflammation supports its potential use in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms:

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityFindings
Sodium Channel BlockadeDemonstrated concentration-dependent inhibition of NaV17 channels in rat pain models.
Pain ReliefShowed efficacy in preclinical behavioral pain models, indicating potential for pain management therapies.
InflammationExhibited anti-inflammatory properties through modulation of inflammatory mediators.

Case Study: Efficacy in Pain Models

A notable case study involved the use of this compound derivatives in rat models of pain. The study highlighted that certain analogs exhibited significant pain relief comparable to conventional analgesics, supporting the compound's potential therapeutic applications in pain management .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other isoindoline derivatives. Below is a comparison highlighting its unique features:

Compound NameStructure TypeUnique Features
Methyl 2-benzyl-3-oxoisoindoline-1-carboxylateIsoindoline derivativeContains a benzyl substituent enhancing lipophilicity
Ethyl 3-oxoisoindoline-1-carboxylic acidCarboxylic acid variantLacks methyl substitution; more polar and water-soluble
Ethyl 2-(4-methoxyphenyl)-3-oxoisoindolineMethoxy-substitutedIncreased electron density due to methoxy group

This compound stands out due to its specific methyl substitution at the nitrogen position, which may influence its binding affinity and biological activity compared to these related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.